![molecular formula C14H16N2O2 B14004659 4-Methoxy-3-[2-(4-methoxypyridin-3-yl)ethyl]pyridine CAS No. 92255-82-8](/img/structure/B14004659.png)
4-Methoxy-3-[2-(4-methoxypyridin-3-yl)ethyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-[2-(4-methoxypyridin-3-yl)ethyl]pyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of methoxy groups and a pyridine ring, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[2-(4-methoxypyridin-3-yl)ethyl]pyridine can be achieved through several methods. One common approach involves the use of 4-methoxypyridine as a starting material. This compound can be prepared from 4-methoxypyridine-N-oxide via catalytic hydrogenation . Another method involves the ortho lithiation of 4-methoxypyridine using mesityllithium as the metalating base .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic processes. These processes are designed to maximize yield and minimize by-products, ensuring the efficient production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-[2-(4-methoxypyridin-3-yl)ethyl]pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyridine compounds.
Scientific Research Applications
4-Methoxy-3-[2-(4-methoxypyridin-3-yl)ethyl]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of biological processes and as a tool for investigating the mechanisms of enzyme action.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[2-(4-methoxypyridin-3-yl)ethyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Several compounds are structurally similar to 4-Methoxy-3-[2-(4-methoxypyridin-3-yl)ethyl]pyridine, including:
2-Methoxypyridine: A compound with a methoxy group at the 2-position of the pyridine ring.
3-Methoxypyridine: A compound with a methoxy group at the 3-position of the pyridine ring.
4-Methoxypyridine: A compound with a methoxy group at the 4-position of the pyridine ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both methoxy and pyridine groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
92255-82-8 |
|---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
4-methoxy-3-[2-(4-methoxypyridin-3-yl)ethyl]pyridine |
InChI |
InChI=1S/C14H16N2O2/c1-17-13-5-7-15-9-11(13)3-4-12-10-16-8-6-14(12)18-2/h5-10H,3-4H2,1-2H3 |
InChI Key |
ABORBRGFHSXJAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=NC=C1)CCC2=C(C=CN=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


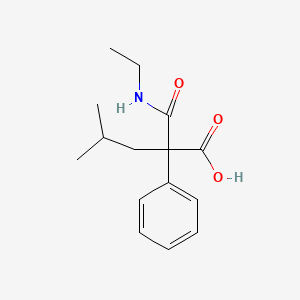
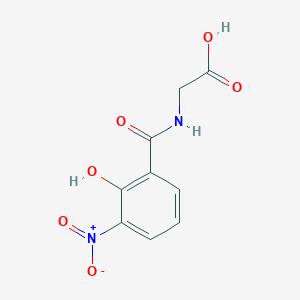
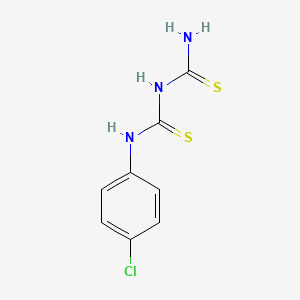

![(3Z)-3-[(3-Nitrophenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14004594.png)
![Diethyl 2-[[3-(dimethylamino)anilino]methylidene]propanedioate](/img/structure/B14004596.png)
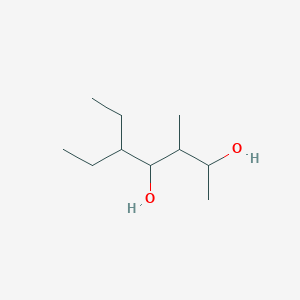
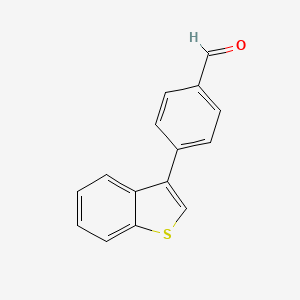
![3-Tert-butyl-5-[(4-chlorophenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14004619.png)
![diethyl 2-[[4-[3-[(2-formamido-6-oxo-1H-pyrimidin-5-yl)-formylamino]propyl-formylamino]benzoyl]amino]pentanedioate](/img/structure/B14004622.png)
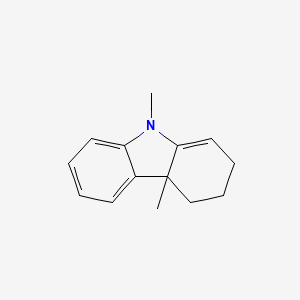
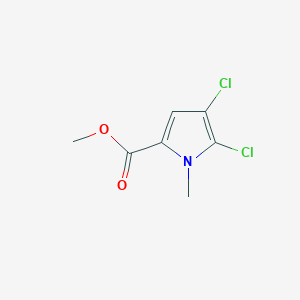
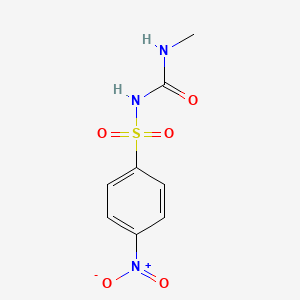
![8-{4-Hydroxy-3-[(piperidin-1-yl)methyl]phenyl}-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14004644.png)
